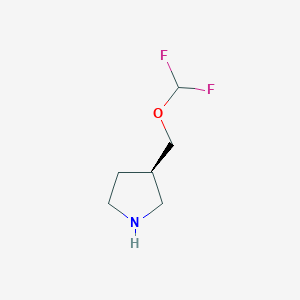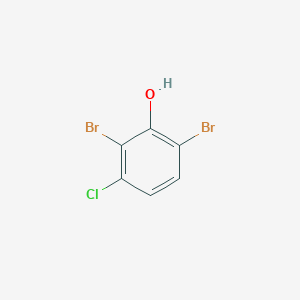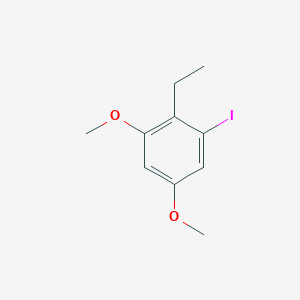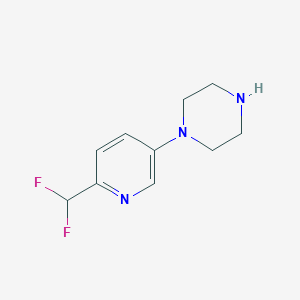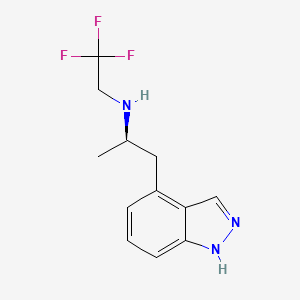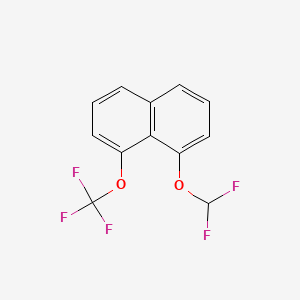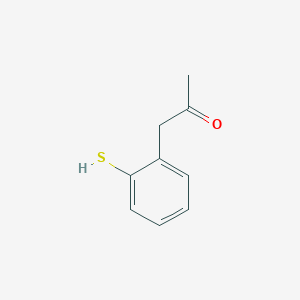![molecular formula C38H32N2O5 B14056392 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)
4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-trityl-L-asparagine is an organic compound with the chemical formula C38H32N2O5. It is a white crystalline solid that is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. This compound is primarily used in peptide synthesis as a protecting group for the amino acid asparagine, preventing unwanted reactions during the synthesis process .
Métodos De Preparación
The synthesis of Fmoc-N-trityl-L-asparagine typically involves the reaction of N-trityl-L-asparagine with Fmoc acid chloride. The process can be broken down into several steps:
Crystallization: Formation of N-trityl-L-asparagine crystals.
Centrifugation: Extraction of N-trityl-L-asparagine crystals.
Washing: Removal of residual starting materials.
Reaction: N-trityl-L-asparagine reacts with Fmoc acid chloride to form Fmoc-N-trityl-L-asparagine.
Análisis De Reacciones Químicas
Fmoc-N-trityl-L-asparagine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Fmoc-N-trityl-L-asparagine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a protecting group to prevent side reactions during peptide chain assembly.
Fluorescent Probes: Utilized in biochemical research and analysis as a fluorescent dye.
Drug Development: Employed in the synthesis of therapeutic peptides and other bioactive compounds.
Mecanismo De Acción
The primary function of Fmoc-N-trityl-L-asparagine in peptide synthesis is to protect the amino group of asparagine from unwanted reactions. The Fmoc group is removed under basic conditions, while the trityl group is removed using acidic conditions. This selective deprotection allows for the stepwise assembly of peptides without interference from side reactions .
Comparación Con Compuestos Similares
Fmoc-N-trityl-L-asparagine is unique due to its dual protecting groups, which offer greater control during peptide synthesis. Similar compounds include:
Fmoc-Asn-OH: Lacks the trityl group, making it less effective in preventing side reactions.
Fmoc-Gln(Trt)-OH: Used for protecting glutamine, another amino acid, during peptide synthesis.
Fmoc-Arg(Pbf)-OH: Protects arginine residues during peptide synthesis.
Propiedades
Fórmula molecular |
C38H32N2O5 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43) |
Clave InChI |
LEAIJCJTJSTEDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
